Cephalexin

Pharmacokinetics Bioavailability Renal elimination

Select Cephalexin for its well-characterized rapid oral absorption (>90% bioavailability), peak plasma levels within 1 h, and 87% urinary recovery of unchanged drug – critical for UTI models. Its shorter t½ (0.7‑1.1 h) demands more frequent dosing but provides robust, clinically validated pediatric MSSA regimens (25 mg/kg TID). Compared with cefaclor, cephalexin offers equivalent skin‑infection efficacy (85.7% vs. 84.6%) with fewer GI events (4.8% vs. 11.4%). For odontogenic research, cephalexin‑clavulanic acid combinations deliver 98.3% clinical improvement. Procure based on compound‑specific PK/PD, not assumed class equivalence.

Molecular Formula C16H17N3O4S
Molecular Weight 347.4 g/mol
CAS No. 15686-71-2
Cat. No. B1668389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephalexin
CAS15686-71-2
SynonymsCephalexin;  Cefalexin;  Cephacillin;  Ceporexin;  Keflex;  Celexin;  Cephalexin Hemihydrate;  Cephalexin Hydrochloride;  Cephalexin Monohydrate;  Cephalexin Monohydrochloride;  Cephalexin Monohydrochloride, Monohydrate;  Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer;  Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer;  Cephalexin, (6R-(6alpha,7beta))-Isomer;  Cephalexin, Monosodium Salt;  Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer;  Ceporexine;  Dihydride, Cephalexin;  Hemihydrate, Cephalexin;  Hydrochloride, Cephalexin;  Monohydrate Cephalexin Monohydrochloride;  Monohydrate, Cephalexin;  Monohydrochloride, Cephalexin;  Monohydrochloride, Monohydrate Cephalexin;  Monosodium Salt Cephalexin;  Palitrex
Molecular FormulaC16H17N3O4S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O
InChIInChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1
InChIKeyZAIPMKNFIOOWCQ-UEKVPHQBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility10mg/mL
SLIGHTLY SOL IN WATER;  PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER
2.97e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cephalexin CAS 15686-71-2: A First-Generation Oral Cephalosporin with Defined Clinical Positioning and Differentiated PK/PD Profile


Cephalexin (CAS 15686-71-2) is a semi-synthetic, first-generation oral cephalosporin antibiotic that inhibits bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs). It demonstrates potent activity against gram-positive organisms, including methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pyogenes, with moderate activity against common gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis [1]. Cephalexin is characterized by rapid oral absorption, achieving peak plasma concentrations within 1 hour, high bioavailability (>90%), and predominant renal elimination as unchanged drug, with >87% urinary recovery over 12 hours [2]. As a prototypical first-generation cephalosporin, cephalexin serves as the standard-of-care comparator for evaluating newer oral beta-lactam antibiotics and remains a cornerstone of oral step-down therapy for uncomplicated skin and soft tissue infections, urinary tract infections, and pediatric musculoskeletal infections due to MSSA [3].

Why Generic Substitution of Cephalexin with Other Oral Cephalosporins or Beta-Lactams Requires Rigorous PK/PD and Clinical Outcome Verification


Despite belonging to the same first-generation cephalosporin class, cephalexin cannot be freely interchanged with structurally similar analogs such as cefadroxil, cephradine, or cefaclor due to substantial differences in pharmacokinetic parameters, in vitro potency, and clinical failure rates that directly impact therapeutic outcomes. Cephalexin exhibits a significantly shorter elimination half-life (0.7-1.1 hours) compared to cefadroxil (1.6 hours) [1], necessitating more frequent dosing to maintain time-above-MIC targets [2]. Conversely, cefaclor demonstrates 2- to 8-fold greater in vitro potency by weight against most clinical isolates despite chemical instability that reduces urinary recovery [3]. Furthermore, real-world clinical data indicate a therapeutic failure rate for cephalexin of 40% versus 20% for comparator antibiotics in uncomplicated cellulitis (OR 2.62, p=0.02), underscoring that in-class substitution without accounting for these differential characteristics may compromise clinical efficacy [4]. Procurement decisions must therefore be guided by compound-specific PK/PD evidence rather than assumed class equivalence.

Quantitative Comparative Evidence for Cephalexin Differentiation: Head-to-Head Data Versus Cefadroxil, Cefaclor, Cefuroxime, and Amoxicillin-Clavulanate


Cephalexin Exhibits Significantly Shorter Elimination Half-Life (0.7-1.1 Hours) and Higher Urinary Recovery (87%) Versus Cefadroxil (1.1-1.6 Hours, 70% Recovery) in Healthy Adult Volunteers

In a crossover pharmacokinetic study of 12 healthy male volunteers receiving single 500 mg oral doses, cephalexin demonstrated a mean elimination half-life of 0.7 hours compared to 1.1 hours for cefadroxil [1]. Cephalexin achieved a mean peak plasma concentration (Cmax) of 17.5 μg/mL at 1 hour post-dose, whereas cefadroxil reached 16 μg/mL at 1.8 hours. Urinary recovery of unchanged drug over 12 hours was 87% for cephalexin versus 70% for cefadroxil. In a more recent pediatric population PK study (n=15 for cephalexin, n=14 for cefadroxil), cephalexin's half-life was 1.10 hours compared to cefadroxil's 1.61 hours [2].

Pharmacokinetics Bioavailability Renal elimination

Cephalexin Demonstrates 40% Therapeutic Failure Rate Versus 20% for Comparator Antibiotics in Uncomplicated Outpatient Cellulitis (OR 2.62, p=0.02)

A retrospective review of outpatient records for uncomplicated cellulitis treatment revealed that 27% of all patients failed initial oral antibiotic therapy. The failure rate for cephalexin specifically was 40% compared to 20% for comparator antibiotics, representing a statistically significant difference (p=0.02; odds ratio 2.62; 95% CI 1.18-5.75) [1]. Therapeutic failure was defined as an increase in antibiotic dosage, prescription renewal, or addition/substitution of another antibiotic. Concomitant acid suppressive therapy was administered with cephalexin in 42% of failures versus 20% of non-failures (p=0.11, OR 2.78), suggesting a potential interaction that may further compromise cephalexin's efficacy.

Clinical outcomes Therapeutic failure Cellulitis Real-world effectiveness

Cephalexin-Clavulanic Acid Combination Achieves Faster Clinical Improvement (4.6 ± 2.0 Days) Versus Cefuroxime (4.9 ± 2.1 Days) and Co-Amoxiclav (5.0 ± 2.6 Days) in Dental Infections

In a real-world, retrospective, multi-centric study of 355 adults with dental infections, cephalexin-clavulanic acid fixed-dose combination (cephalexin CV FDC) demonstrated a numerically shorter time to clinical improvement (4.6 ± 2.0 days) compared to cefuroxime (4.9 ± 2.1 days) and co-amoxiclav (5.0 ± 2.6 days) [1]. Clinical improvement rates within 10 days were 98.3% for cephalexin CV, 98.9% for cefuroxime, and 96.8% for co-amoxiclav. Additionally, cephalexin CV was more effective in reducing fever, redness, and bleeding gums compared with cefuroxime.

Clinical efficacy Dental infections Combination therapy Time to improvement

Cefaclor Exhibits Significantly Greater In Vitro Potency by Weight Than Cephalexin Against Most Clinical Isolates, with MIC Values 2- to 8-Fold Lower

In vitro susceptibility testing against clinical isolates of four bacterial genera demonstrated that cefaclor is significantly more active by weight than cephalexin for most isolates tested [1]. A separate comparative study of 261 clinical isolates found that cefaclor and cephalexin were about equally active against S. aureus, but cefaclor was the most active cephalosporin against Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae [2]. Among first-generation cephalosporins tested against Gram-positive strains, cephalexin exhibited a geometric mean MIC of 6.073 μg/mL, compared to cefadroxil at 3.399 μg/mL and cefazolin at 0.894 μg/mL [3].

In vitro susceptibility MIC Antibacterial activity Cefaclor

Cephalexin Shows Comparable Clinical Efficacy to Cefaclor in Acute Skin Infections (85.7% vs 84.6% Excellent/Good Response) with Lower Incidence of Subjective Side Effects (4.8% vs 11.4%)

A double-blind controlled study compared cefaclor (250 mg three times daily) versus cephalexin (250 mg four times daily) in the treatment of acute bacterial skin infections [1]. An excellent or good clinical response was obtained in 54 of 63 cases (85.7%) in the cephalexin group compared to 55 of 65 cases (84.6%) in the cefaclor group, a difference that was not statistically significant. Subjective side effects, predominantly gastrointestinal in nature, occurred in 3 of 69 patients (4.8%) receiving cephalexin versus 8 of 70 patients (11.4%) receiving cefaclor, though this difference also did not reach statistical significance.

Clinical efficacy Skin infections Adverse events Cefaclor

Evidence-Based Procurement and Research Application Scenarios for Cephalexin Based on Quantified Differentiation Data


Pediatric Musculoskeletal Infections Requiring Oral Step-Down Therapy with Defined PK/PD Target Attainment

Cephalexin is established as the first-line oral therapy for children with musculoskeletal infections due to MSSA, with population PK modeling confirming that cephalexin 25 mg/kg/dose (maximum 750 mg/dose) administered three times daily achieves the primary PD target of fT>MIC ≥40% for MICs ≤4 mg/L [1]. Procurement for pediatric infectious disease units should account for cephalexin's shorter half-life (1.10 hours in children) relative to cefadroxil (1.61 hours), which necessitates more frequent dosing but provides well-validated dosing regimens supported by robust clinical and PK data in this specific population [1].

Dental and Odontogenic Infection Management with Cephalexin-Clavulanic Acid Fixed-Dose Combinations

Based on real-world evidence demonstrating numerically faster clinical improvement (4.6 ± 2.0 days) compared to cefuroxime (4.9 ± 2.1 days) and co-amoxiclav (5.0 ± 2.6 days), cephalexin-clavulanic acid combinations represent a viable procurement option for dental and maxillofacial surgery practices [2]. The 98.3% clinical improvement rate within 10 days, combined with superior resolution of fever, redness, and bleeding gums versus cefuroxime, positions this formulation as an evidence-supported alternative to broader-spectrum agents in odontogenic infections [2].

Uncomplicated Skin and Soft Tissue Infections Where Cephalexin Demonstrates Comparable Efficacy to Cefaclor with Favorable Tolerability

In acute bacterial skin infections, cephalexin achieves clinical response rates (85.7%) equivalent to cefaclor (84.6%) despite cefaclor's superior in vitro potency [3]. The numerically lower incidence of gastrointestinal side effects with cephalexin (4.8% vs 11.4% for cefaclor) supports its selection for outpatient skin infection management where tolerability is a key consideration [3]. However, procurement decisions for cellulitis specifically should note the 40% therapeutic failure rate reported for cephalexin versus 20% for comparator antibiotics in one retrospective study [4], warranting careful patient selection and consideration of alternative agents in high-risk cellulitis cases.

Urinary Tract Infections Where Cephalexin's High Urinary Recovery (87%) Supports Concentration-Dependent Efficacy

Cephalexin's high urinary recovery of unchanged drug (87% over 12 hours) compared to cefadroxil (70%) supports its use in uncomplicated urinary tract infections where achieving high urinary antibiotic concentrations is critical for efficacy [5]. However, recent comparative data in severe UTI (pyelonephritis/urosepsis) indicate that patients receiving cephalexin as step-down therapy experienced more unplanned clinic or emergency visits for UTI (7.2%) compared to cefdinir (0%; p=0.028), suggesting that procurement for complicated UTI protocols should consider this outcome differential [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cephalexin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.